![molecular formula C40H61OP B12886188 Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in cross-coupling reactions. This compound is part of a broader class of biaryl phosphine ligands that have been extensively studied for their applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphine Group: The phosphine group is introduced via a lithiation reaction followed by the addition of chlorophosphine.
Substitution with Cyclohexyl Groups: The cyclohexyl groups are introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes several types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with various metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are commonly used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently involved.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-ligand complexes.
Aplicaciones Científicas De Investigación
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity in catalytic cycles. The steric bulk of the compound prevents unwanted side reactions, while its electron-donating properties increase the electron density on the metal center, facilitating various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl di-tert-butylphosphine: Similar in structure but with different substituents, leading to variations in steric and electronic properties.
JohnPhos: Another biaryl phosphine ligand with different substituents, used in similar catalytic applications.
®-2,2′-Bis[bis(3,5-di-tert-butyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl: A chiral ligand used in asymmetric synthesis.
Uniqueness
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties. This makes it particularly effective in stabilizing metal centers and enhancing their reactivity, which is crucial for efficient catalytic processes.
Propiedades
Fórmula molecular |
C40H61OP |
|---|---|
Peso molecular |
588.9 g/mol |
Nombre IUPAC |
ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C40H61OP/c1-28-24-25-35(41-8)38(42(39(2,3)4)40(5,6)7)36(28)37-33(30-20-14-10-15-21-30)26-32(29-18-12-9-13-19-29)27-34(37)31-22-16-11-17-23-31/h24-27,29-31H,9-23H2,1-8H3 |
Clave InChI |
YJLZLGRSPUXGIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


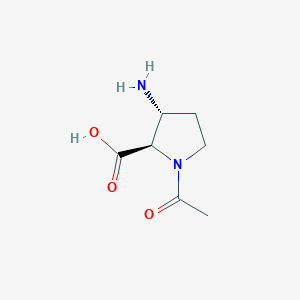
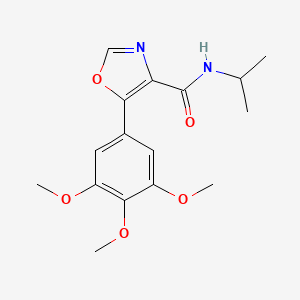
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)

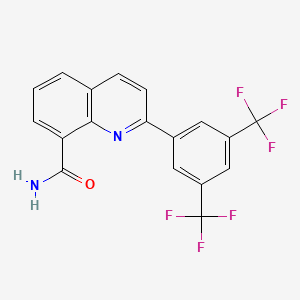

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
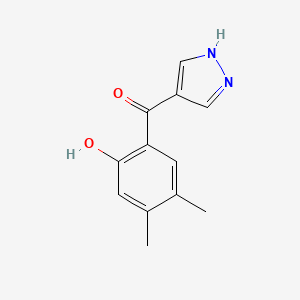
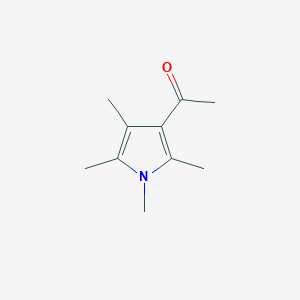
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)

